molecular formula C8H10BrN3 B2702706 3-Bromo-5-(pyrrolidin-1-yl)pyridazine CAS No. 1619987-50-6

3-Bromo-5-(pyrrolidin-1-yl)pyridazine

Cat. No. B2702706
CAS RN: 1619987-50-6
M. Wt: 228.093
InChI Key: HBLOQWNGZRELPN-UHFFFAOYSA-N
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Description

“3-Bromo-5-(pyrrolidin-1-yl)pyridazine” is a chemical compound that has been studied for its potential use in enhancing the potency of other compounds against common pests .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(pyrrolidin-1-yl)pyridazine” consists of a pyridazine ring with a bromine atom at the 3rd position and a pyrrolidine ring attached at the 5th position . The molecular weight of the compound is 228.09 .


Physical And Chemical Properties Analysis

“3-Bromo-5-(pyrrolidin-1-yl)pyridazine” is a solid compound with a molecular weight of 228.09 . The InChI code for the compound is 1S/C8H10BrN3/c9-8-5-7(6-10-11-8)12-3-1-2-4-12/h5-6H,1-4H2 .

Scientific Research Applications

Synthesis and Chemical Properties

Bromination and NMR Studies : The bromination of related nitrogen heterocyclic compounds has been studied to understand the reactivity and electronic structure of these molecules. Bromination results in various derivatives that are crucial for further chemical transformations. The NMR spectra of these compounds are analyzed in detail to elucidate their structure (Paudler & Dunham, 1965).

Catalyst-Free Annulation Reactions : A methodology has been developed for the efficient synthesis of imidazo[1,2-a]pyridines/pyrazines/pyrimidines via a catalyst-free annulation reaction under microwave irradiation. This process is environmentally friendly and offers a rapid way to expand molecular diversity (R. N. Rao et al., 2018).

Biological and Medicinal Applications

Anticonvulsant and Anti-inflammatory Activities : New benzofuran-based heterocycles have been synthesized, with some showing promising anticonvulsant and anti-inflammatory activities. This indicates the potential of such compounds in drug development (K. Dawood et al., 2006).

Water Oxidation Catalysts : A family of Ru complexes has been developed for water oxidation, showcasing the role of 3,6-bis-[6'-(1'',8''-naphthyrid-2''-yl)-pyrid-2'-yl]pyridazine as a bridging ligand. These complexes demonstrate significant oxygen evolution, highlighting their potential in catalytic water splitting (R. Zong & R. Thummel, 2005).

Anticancer Agents : The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, starting from related compounds, has been explored for their potential as anticancer agents. These compounds exhibit mitotic inhibition, indicating their therapeutic potential (C. Temple et al., 1987).

Antiviral Activities : Certain derivatives have been evaluated for their antiviral properties, demonstrating the importance of structural modifications for biological activity. This research underscores the potential of these compounds in developing new antiviral drugs (D. Bergstrom et al., 1984).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-5-pyrrolidin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c9-8-5-7(6-10-11-8)12-3-1-2-4-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLOQWNGZRELPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(pyrrolidin-1-yl)pyridazine

CAS RN

1619987-50-6
Record name 3-bromo-5-(pyrrolidin-1-yl)pyridazine
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